![molecular formula C2H3ClOS B1633990 S-Methyl chlorothioformate CAS No. 2812-72-8](/img/structure/B1633990.png)
S-Methyl chlorothioformate
Overview
Description
S-Methyl chlorothioformate is a chemical compound with the molecular formula C2H3ClOS . It is also known by its IUPAC name chloro (methylsulfanyl)methanone .
Synthesis Analysis
The specific rates of solvolysis of S-Methyl chlorothioformate have been analyzed in 20 solvents of widely varying nucleophilicity and ionizing power at 25.0 °C using the extended Grunwald-Winstein Equation .Molecular Structure Analysis
The molecular structure of S-Methyl chlorothioformate includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 7 bonds. There are 4 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Chemical Reactions Analysis
A stepwise S N 1 (D N + A N) mechanism is proposed in the more ionizing solvents including six aqueous fluoroalcohols . In twelve of the more nucleophilic pure alcohols and aqueous solutions, the sensitivities obtained for solvent nucleophilicity (l) and solvent ionizing power (m) are similar to those found in acyl chlorides where an association-dissociation (A N + D N) mechanism is believed to be operative .Scientific Research Applications
Thioester Synthesis: It reacts with carboxylic acids to form thioesters. These compounds are essential intermediates in various synthetic pathways, including peptide synthesis and drug development .
Thiochloroformate Chemistry: Methyl chlorothiolformate participates in thiochloroformate chemistry, leading to the formation of thioesters and other sulfur-containing compounds. Researchers use these reactions to modify organic molecules and create novel structures .
Flavor and Fragrance Industry
Methyl chlorothiolformate contributes to the creation of characteristic flavors and fragrances. Its reactivity allows for the introduction of sulfur-containing moieties into aromatic compounds. Flavor chemists use it to enhance the sensory profiles of food products .
Solvolysis Studies and Mechanistic Insights
Researchers have investigated the solvolysis (hydrolysis in solvents) of methyl chlorothiolformate to gain insights into reaction mechanisms. Notably:
- Solvent Effects : The specific rates of solvolysis have been analyzed in various solvents. The extended Grunwald-Winstein Equation suggests a stepwise SN1 mechanism in ionizing solvents, including aqueous fluoroalcohols. Sensitivity values provide information about nucleophilic solvation and ionizing power .
Chemical Safety and Handling
Methyl chlorothiolformate is a colorless to yellowish liquid with a pungent odor. Researchers handling this compound should be aware of its hydrolysis in the presence of water .
Combinatorial Libraries and Drug Discovery
A “one-pot” synthesis method involves reacting methyl chlorothiolformate with carboxylic acids to produce S-methyl thioesters. These thioesters are valuable building blocks for combinatorial libraries used in drug discovery .
Mechanism of Action
Target of Action
Methyl chlorothiolformate, also known as S-Methyl chlorothioformate, is a chemical compound used in organic synthesis . The primary targets of this compound are functional groups such as carboxylic acids, amines, and phenols . These functional groups play crucial roles in various biochemical reactions, serving as the sites for reactions to occur.
Mode of Action
Methyl chlorothiolformate interacts with its targets by derivatizing them . This means it chemically modifies these functional groups, altering their properties and reactivity. For example, it can activate 3-acylpyridines for nucleophilic addition with alkynyltin reagents to form 2,3-disubstituted 1,2-dihydropyridines .
Result of Action
The result of Methyl chlorothiolformate’s action is the formation of new compounds through the derivatization of functional groups . This can lead to the creation of a wide variety of compounds with different properties and functions, depending on the specific functional groups involved and the conditions of the reaction.
Action Environment
The action, efficacy, and stability of Methyl chlorothiolformate can be influenced by various environmental factors. For instance, it’s known that the compound hydrolyzes in the presence of water . Therefore, the presence of water in the reaction environment could affect the compound’s stability and its ability to derivatize functional groups.
Safety and Hazards
While specific safety and hazard information for S-Methyl chlorothioformate was not found, it’s important to note that similar compounds, such as S-Ethyl chlorothioformate, have been classified as Acute Tox. 1 Inhalation - Acute Tox. 4 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3 - Skin Corr. 1B - STOT SE 3 . Always handle chemical compounds with appropriate safety measures.
Future Directions
The specific rates of solvolysis of S-Methyl chlorothioformate have been analyzed in 20 solvents of widely varying nucleophilicity and ionizing power at 25.0 °C using the extended Grunwald-Winstein Equation . This research could pave the way for further studies on the solvolysis rates of similar compounds in different solvents, contributing to our understanding of their chemical behavior.
properties
IUPAC Name |
S-methyl chloromethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClOS/c1-5-2(3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSUCTSXOROPBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939744 | |
Record name | S-Methyl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Methyl chlorothioformate | |
CAS RN |
18369-83-0, 2812-72-8 | |
Record name | Methyl chlorothioformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18369-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Methyl carbonochloridothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid, chlorothio-, S-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018369830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Methyl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-methyl chlorothioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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